2-[(1E)-3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-cyano-3-oxoprop-1-en-1-yl]phenyl 4-methylbenzenesulfonate
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Overview
Description
2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE is a complex organic compound characterized by its unique structure, which includes a chlorinated aromatic ring and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE typically involves multi-step organic reactions. The process begins with the chlorination of an aromatic ring, followed by the introduction of a trifluoromethyl group through electrophilic substitution. The cyano and oxo groups are then added via nucleophilic addition reactions. The final step involves the formation of the benzenesulfonate ester through a sulfonation reaction .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This method enhances the yield and purity of the final product while minimizing the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated aromatic ring, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as hydroxide ions (OH-). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols .
Scientific Research Applications
2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Trichloroethylene: A chlorinated solvent with similar chemical properties.
Tetrachloroethylene: Another chlorinated solvent used in dry cleaning and degreasing.
Dichloromethane: A widely used solvent in organic synthesis.
Chloroform: A common laboratory solvent with anesthetic properties.
Uniqueness
2-{(E)-3-[2-CHLORO-5-(TRIFLUOROMETHYL)ANILINO]-2-CYANO-3-OXO-1-PROPENYL}PHENYL 4-METHYL-1-BENZENESULFONATE stands out due to its combination of a chlorinated aromatic ring and a trifluoromethyl group, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability .
Properties
Molecular Formula |
C24H16ClF3N2O4S |
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Molecular Weight |
520.9 g/mol |
IUPAC Name |
[2-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H16ClF3N2O4S/c1-15-6-9-19(10-7-15)35(32,33)34-22-5-3-2-4-16(22)12-17(14-29)23(31)30-21-13-18(24(26,27)28)8-11-20(21)25/h2-13H,1H3,(H,30,31)/b17-12+ |
InChI Key |
KDGCQNWWMCLRKY-SFQUDFHCSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C=C(C#N)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl |
Origin of Product |
United States |
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